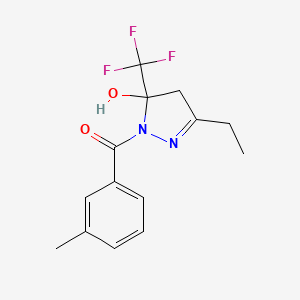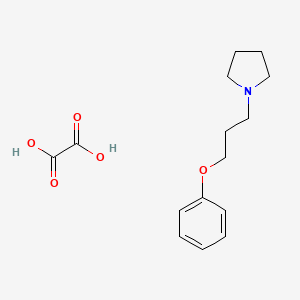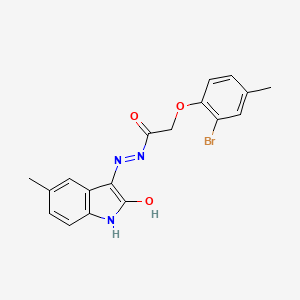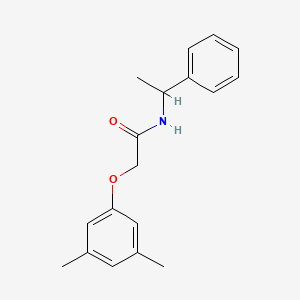
3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a pyrazoline derivative, and its unique structure makes it an attractive target for synthesis and research.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that this compound exerts its anti-inflammatory, analgesic, and antipyretic activities by inhibiting the production of prostaglandins and cytokines. In cancer cells, 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways. In biochemistry, this compound acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol depend on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. In biochemistry, 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol acts as a fluorescent probe for the detection of ROS in living cells. This compound has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its unique structure, which makes it an attractive target for synthesis and research. Additionally, this compound exhibits significant biological activity, making it a valuable tool for studying various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to explore its potential applications in medicinal chemistry, including its use as a chemotherapeutic agent for various types of cancer. Another direction is to investigate its potential as a fluorescent probe for the detection of ROS in living cells. Additionally, this compound could be studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials. Finally, further research is needed to fully understand the mechanism of action of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved by various methods. One of the most common methods is the reaction of 3-methylbenzoyl hydrazide with ethyl acetoacetate in the presence of trifluoroacetic acid. The resulting product is then treated with sodium hydroxide to obtain the desired compound. Other methods include the reaction of 3-methylbenzoyl hydrazide with ethyl acetoacetate and trifluoroacetic anhydride in the presence of a base or the reaction of 3-methylbenzoyl hydrazide with ethyl acetoacetate and trifluoroacetic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been shown to possess anticancer properties and has been studied as a potential chemotherapeutic agent. In biochemistry, 3-ethyl-1-(3-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-3-11-8-13(21,14(15,16)17)19(18-11)12(20)10-6-4-5-9(2)7-10/h4-7,21H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXYCSPXLCFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)



![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)


![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)
![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
